molecular formula C14H22O6 B8497611 Diethyl 2,3-dipropanoylbutanedioate CAS No. 55959-70-1

Diethyl 2,3-dipropanoylbutanedioate

Cat. No.: B8497611
CAS No.: 55959-70-1
M. Wt: 286.32 g/mol
InChI Key: PZQQTBNKQRUZPY-UHFFFAOYSA-N
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Description

Diethyl 2,3-dipropanoylbutanedioate is a substituted succinic acid derivative featuring two ethyl ester groups at the terminal positions (C1 and C4) and two propanoyl (propionyl) groups at the C2 and C3 positions of the butanedioate backbone. Its molecular formula is C₁₄H₂₂O₆, with a calculated molecular weight of 310.32 g/mol (inferred from structural analysis). The compound’s structure combines ester and acyl functionalities, distinguishing it from alkyl-substituted succinate derivatives.

Properties

CAS No.

55959-70-1

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

diethyl 2,3-di(propanoyl)butanedioate

InChI

InChI=1S/C14H22O6/c1-5-9(15)11(13(17)19-7-3)12(10(16)6-2)14(18)20-8-4/h11-12H,5-8H2,1-4H3

InChI Key

PZQQTBNKQRUZPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(C(=O)CC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

Diethyl 2,3-Diisopropylsuccinate (: C₁₄H₂₆O₄, 258.36 g/mol)

2,3-Dimethylbutanoic Acid (: C₆H₁₂O₂, 116.16 g/mol)

2,2-Diphenylpropane (: C₁₅H₁₆, 196.29 g/mol)

Comparative Analysis:

Property Diethyl 2,3-Dipropanoylbutanedioate Diethyl 2,3-Diisopropylsuccinate 2,3-Dimethylbutanoic Acid 2,2-Diphenylpropane
Molecular Formula C₁₄H₂₂O₆ C₁₄H₂₆O₄ C₆H₁₂O₂ C₁₅H₁₆
Molecular Weight 310.32 g/mol 258.36 g/mol 116.16 g/mol 196.29 g/mol
Functional Groups Ethyl esters, propanoyl groups Ethyl esters, isopropyl groups Carboxylic acid, methyl groups Phenyl, methyl groups
Polarity High (due to acyl groups) Moderate (alkyl substituents) High (carboxylic acid) Low (hydrocarbon)
Solubility Polar solvents (e.g., acetone) Non-polar solvents (e.g., hexane) Water (limited), polar solvents Hydrophobic solvents
Reactivity Hydrolysis, nucleophilic acyl substitution Hydrolysis, inert alkyl groups Acid-base reactions Electrophilic aromatic substitution

Preparation Methods

Reaction Mechanism and Substrate Selection

The Claisen condensation remains the most widely employed method for synthesizing Diethyl 2,3-dipropanoylbutanedioate. This approach involves the base-catalyzed condensation of ethyl propionylacetate with diethyl oxalate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate electrophile. Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at −78°C is the preferred system, achieving enolate stability and minimizing side reactions such as over-alkylation.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

  • Temperature : Lower temperatures (−78°C) favor enolate formation but prolong reaction times (12–16 hours).

  • Base Strength : t-BuOK outperforms weaker bases like sodium ethoxide due to its superior enolization capability.

  • Solvent Polarity : Anhydrous THF provides optimal solvation for ionic intermediates, whereas polar aprotic solvents like DMF lead to side-product formation.

A representative procedure involves dissolving ethyl propionylacetate (1.2 eq) in THF under nitrogen, followed by dropwise addition of t-BuOK (1.5 eq) at −78°C. Diethyl oxalate (1.0 eq) is then introduced, and the mixture is stirred for 14 hours. Quenching with saturated ammonium chloride yields the crude product, which is purified via column chromatography (hexane/ethyl acetate, 4:1).

Stepwise Esterification of Butanedioic Acid

Two-Stage Propionylation and Ethylation

An alternative route involves sequential propionylation and ethylation of butanedioic acid. First, butanedioic acid undergoes propionylation using propanoyl chloride in the presence of pyridine as a base. The resulting 2,3-dipropanoylbutanedioic acid is then esterified with ethanol under acidic catalysis (H₂SO₄ or p-toluenesulfonic acid).

Propionylation Step

Reaction conditions for propionylation:

  • Molar Ratio : Butanedioic acid to propanoyl chloride (1:2.2) ensures complete di-substitution.

  • Catalyst : Pyridine (2.5 eq) neutralizes HCl byproducts, driving the reaction to completion.

  • Temperature : Reflux at 110°C for 6 hours achieves >90% conversion.

Esterification Step

The diacid intermediate is esterified using ethanol (5 eq) and H₂SO₄ (0.1 eq) under reflux (78°C) for 8 hours. Molecular sieves (4Å) are added to absorb water, shifting the equilibrium toward ester formation. The final product is isolated via distillation under reduced pressure (bp 145–148°C at 15 mmHg).

Transesterification of Dimethyl Analogues

Methanol-Ethanol Exchange

For industrial-scale production, transesterification of dimethyl 2,3-dipropanoylbutanedioate with excess ethanol offers a cost-effective pathway. Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the methoxy-to-ethoxy exchange at 120°C, achieving 85% yield after 10 hours.

Key Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Utilizes less expensive dimethyl precursors.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.45 (s, 4H, CH₂CO), 2.82 (q, J = 7.5 Hz, 4H, CH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, OCH₂CH₃), 1.15 (t, J = 7.5 Hz, 6H, CH₂CH₃).

  • IR (ATR) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) reveals ≥98% purity for Claisen-derived products, whereas esterification routes yield 95–97% purity due to residual diacid.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Claisen Condensation82–8598120Laboratory-scale
Stepwise Esterification78–809590Pilot-scale
Transesterification859775Industrial-scale

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